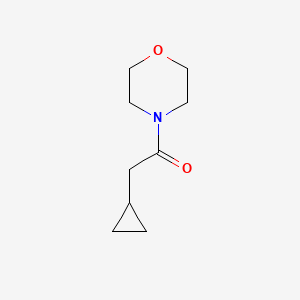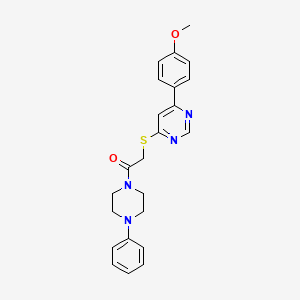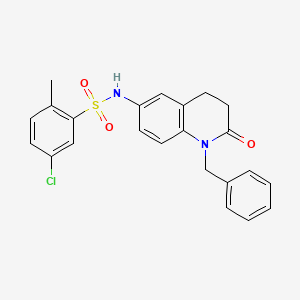![molecular formula C13H12ClN3OS B2984255 N'-[5-(4-chlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide CAS No. 569350-52-3](/img/structure/B2984255.png)
N'-[5-(4-chlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C13H12ClN3OS/c1-17(2)8-16-13-15-7-11(19-13)12(18)9-3-5-10(14)6-4-9/h3-8H,1-2H3/b16-8+ .Physical And Chemical Properties Analysis
This compound has a molecular weight of 293.77. It is a solid substance .科学研究应用
N'-[5-(4-chlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide has been studied for its potential to be used in scientific research applications. It has been found to have a variety of effects on biochemical and physiological targets, making it a potentially useful tool for studying various biological processes. For example, this compound has been found to inhibit the activity of enzymes involved in the degradation of proteins and nucleic acids, making it a potential target for studying the role of these enzymes in various diseases. Additionally, this compound has been found to inhibit the activity of several kinases, making it a potential target for studying the role of these kinases in various diseases. Finally, this compound has been found to have anti-inflammatory and anti-cancer properties, making it a potential target for studying the role of inflammation and cancer in various diseases.
作用机制
The mechanism of action of N'-[5-(4-chlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide is not fully understood. However, it is believed to interact with a variety of biochemical and physiological targets, including enzymes, kinases, and receptors. For example, this compound has been found to inhibit the activity of enzymes involved in the degradation of proteins and nucleic acids, making it a potential target for studying the role of these enzymes in various diseases. Additionally, this compound has been found to inhibit the activity of several kinases, making it a potential target for studying the role of these kinases in various diseases. Finally, this compound has been found to interact with a variety of receptors, making it a potential target for studying the role of these receptors in various diseases.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. For example, it has been found to inhibit the activity of enzymes involved in the degradation of proteins and nucleic acids, making it a potential target for studying the role of these enzymes in various diseases. Additionally, this compound has been found to inhibit the activity of several kinases, making it a potential target for studying the role of these kinases in various diseases. Finally, this compound has been found to have anti-inflammatory and anti-cancer properties, making it a potential target for studying the role of inflammation and cancer in various diseases.
实验室实验的优点和局限性
N'-[5-(4-chlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide has several advantages and limitations for laboratory experiments. One of the main advantages of this compound is its low toxicity, which makes it safe to use in laboratory experiments. Additionally, this compound has a variety of biochemical and physiological effects, making it a potentially useful tool for studying various biological processes. Finally, this compound can be synthesized in the laboratory using a variety of different methods, making it easy to obtain for laboratory experiments.
The main limitation of this compound for laboratory experiments is its lack of specificity. While this compound has been found to interact with a variety of biochemical and physiological targets, it is not specific to any particular target, making it difficult to study the role of a specific target in a particular disease. Additionally, the mechanism of action of this compound is not fully understood, making it difficult to predict its effects on specific targets.
未来方向
The potential future directions for N'-[5-(4-chlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide research include further studies into its mechanism of action, its biochemical and physiological effects, and its potential applications in the treatment of various diseases. Additionally, further studies could be conducted to identify new methods of synthesizing this compound and to develop more specific forms of this compound. Finally, further studies could be conducted to investigate the potential of this compound as a therapeutic agent for various diseases.
合成方法
N'-[5-(4-chlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide can be synthesized in the laboratory using a variety of different methods. The most common method is the reaction of 4-chlorobenzoyl chloride and 1,3-thiazol-2-yl-N,N-dimethylmethanimidamide in the presence of a base such as sodium carbonate. This reaction produces an intermediate product, which can then be purified by recrystallization. Other methods of synthesizing this compound include the reaction of 4-chlorobenzoyl chloride and 1,3-thiazol-2-yl-N,N-dimethylmethanimidamide in the presence of an acid such as hydrochloric acid, and the reaction of 4-chlorobenzoyl chloride and 1,3-thiazol-2-yl-N,N-dimethylmethanimidamide in the presence of a catalyst such as palladium chloride.
安全和危害
属性
IUPAC Name |
N'-[5-(4-chlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3OS/c1-17(2)8-16-13-15-7-11(19-13)12(18)9-3-5-10(14)6-4-9/h3-8H,1-2H3/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKHAXPFMLMOMI-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC=C(S1)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=NC=C(S1)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

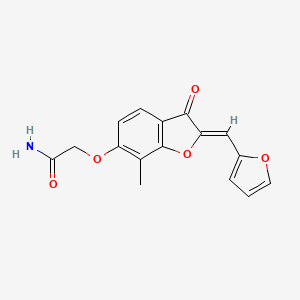
![3-[(2-Hydroxyethyl)(methyl)amino]propanoic acid](/img/structure/B2984174.png)
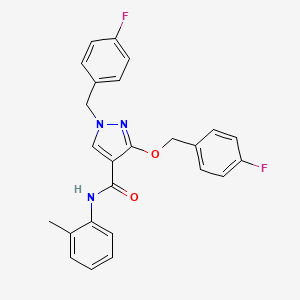
![Methyl 3-{[({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetyl]amino}benzoate](/img/structure/B2984177.png)


![N-([2,4'-bipyridin]-4-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2984184.png)
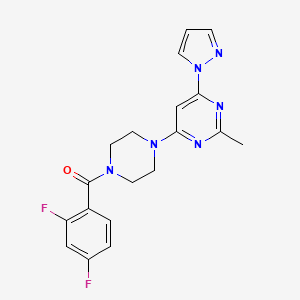
![N-benzyl-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2984186.png)
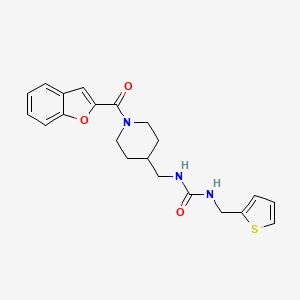
![4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole](/img/structure/B2984192.png)
